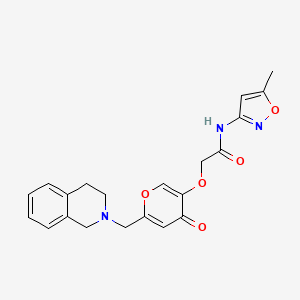

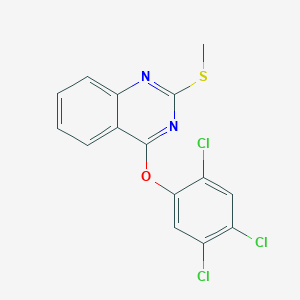

![molecular formula C15H9ClFNO B2818920 5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 387343-46-6](/img/structure/B2818920.png)

5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are a class of compounds that have a wide range of biological activities and are found in many important synthetic drug molecules . The presence of a chloro and fluoro substituent on the phenyl ring could potentially affect the compound’s reactivity and biological activity.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Intermediates The compound 5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one has been a subject of interest due to its role as an intermediate in various synthetic processes. For instance, it's noted as a key intermediate in the synthesis of pesticide Indoxacarb. An improved synthesis method involving the preparation of 3,4'-dichloropropiophenone, followed by reactions with sulfuric acid and dimethyl carbonate, has been documented to yield the target compound with improved efficiency and suitability for industrial production (Li-Xia Jing, 2012).

Molecular Analysis and Quantum Chemical Studies Quantum chemical studies have been conducted to understand the molecular geometry and chemical reactivity of similar compounds. For example, compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one were synthesized and analyzed using various spectroscopic techniques and quantum chemical calculations. These studies provide insights into the molecular electrostatic potential and frontier orbitals, identifying chemically active sites responsible for the compound's reactivity (R. Satheeshkumar et al., 2017).

Crystal Structure Analysis Crystallographic studies have been essential in understanding the molecular structure and geometry of related compounds. The crystal structure of a spiro-indole derivative closely related to the compound was elucidated, providing detailed insights into the molecular geometry and confirming the structure drawn from spectroscopic studies (V. Sehgal et al., 1994).

Biological and Pharmaceutical Applications

Antifertility Activity Compounds with a similar structure have been synthesized and screened for potential antifertility activity. For example, new fluorine-containing 2-([2-(fluoroaryl)-1H-indol-3-yl]methylene)hydrazinecarbothioamides and 2-(fluoroaryl)-([5-(substituted benzylidene)-4-oxo-2-thiazolidinylidene]hydrazone)-1H-indole-3-carboxaldehydes were synthesized and evaluated, with some derivatives showing pronounced antifertility activity (K. Joshi et al., 1986).

Antioxidant and Antimicrobial Activity The catalytic synthesis of derivatives involving compounds structurally related to this compound has been studied for their biological activity. For instance, derivatives synthesized using nickel ferrite nanoparticles were screened for antioxidant as well as antimicrobial activity, highlighting their potential in pharmaceutical applications (T. N. Rao et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-chloro-3-[(2-fluorophenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO/c16-10-5-6-14-11(8-10)12(15(19)18-14)7-9-3-1-2-4-13(9)17/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWPEZWERSHDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

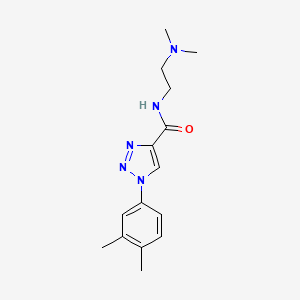

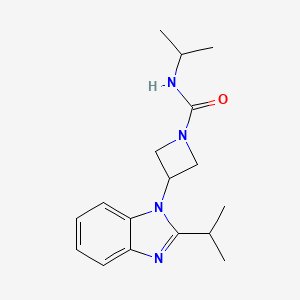

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)

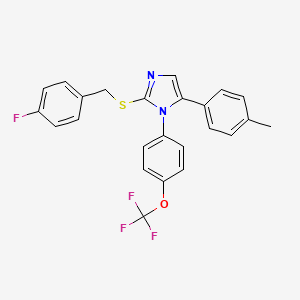

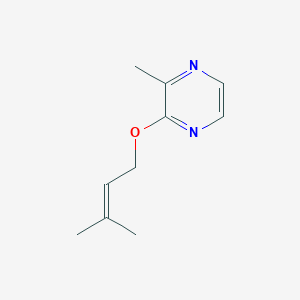

![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)

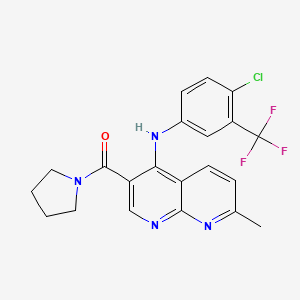

![4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2818846.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)

![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2818850.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2818854.png)

![7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline](/img/structure/B2818855.png)